molecular formula C11H16BrN3O2 B1528024 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester CAS No. 1250999-20-2

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Cat. No.: B1528024
CAS No.: 1250999-20-2
M. Wt: 302.17 g/mol
InChI Key: AQQGQTWDRQGKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocycles containing both imidazole and pyrazine rings. The systematic name this compound reflects the complete structural framework, indicating the presence of a bromine substituent at position 2 of the imidazopyrazine core. The alternative International Union of Pure and Applied Chemistry designation, tert-butyl 2-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate, emphasizes the ester functionality while maintaining consistency with established naming protocols.

The compound is registered under Chemical Abstracts Service number 1250999-20-2, providing a unique identifier for database searches and regulatory documentation. Multiple synonymous designations exist in the literature, including 7-Boc-2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, which highlights the tert-butoxycarbonyl protecting group functionality. The Molecular Design Limited database number MFCD12912158 serves as an additional cataloging reference for this compound.

The structural formula C₁₁H₁₆BrN₃O₂ indicates the presence of eleven carbon atoms, sixteen hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 302.17 grams per mole. The Simplified Molecular Input Line Entry System representation O=C(N1CC2=NC(Br)=CN2CC1)OC(C)(C)C provides a linear notation that captures the complete connectivity pattern of the molecule.

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound features a fused bicyclic system characteristic of imidazo[1,2-a]pyrazine derivatives. The imidazole ring adopts a planar configuration, which is typical for aromatic five-membered heterocycles containing nitrogen atoms. Crystallographic studies of related imidazo[1,2-a]pyrazine compounds demonstrate that the bicyclic core maintains structural rigidity due to the fused ring system.

The pyrazine component of the bicyclic framework exhibits partial saturation at positions 5, 6, and 8, resulting in a non-planar conformation for this portion of the molecule. The bromine substituent at position 2 introduces significant steric bulk and electronic effects that influence the overall molecular conformation. The tert-butyl carboxylate group at position 7 extends from the saturated pyrazine ring, creating additional conformational complexity.

Bond angles and distances within the imidazopyrazine core are consistent with established values for similar heterocyclic systems. The fusion between the imidazole and pyrazine rings occurs through shared nitrogen and carbon atoms, creating a stable bicyclic architecture. The presence of the bromine atom at position 2 may influence intermolecular packing arrangements in the solid state through halogen bonding interactions.

Computational modeling studies suggest that the tert-butyl ester group can adopt multiple rotational conformations around the C-O bond, contributing to conformational flexibility in solution. The spatial arrangement of functional groups creates distinct regions of the molecule with varying electrostatic potential distributions.

Spectroscopic Identification (¹H/¹³C NMR, FT-IR, Mass Spectrometry)

Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural confirmation for this compound through characteristic chemical shift patterns. The tert-butyl ester group exhibits a distinctive singlet resonance integrating for nine protons, typically appearing around δ 1.15 parts per million in deuterated chloroform. The methylene protons of the saturated pyrazine ring system generate complex multiplet patterns due to their diastereotopic nature and coupling interactions.

The aromatic proton of the imidazole ring appears as a characteristic downfield singlet, reflecting the electron-deficient nature of this heterocyclic system. The presence of the bromine substituent causes significant deshielding effects on adjacent carbon and hydrogen atoms, influencing the overall spectral pattern. Coupling constants between adjacent methylene protons provide information about the conformational preferences of the saturated portion of the molecule.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework of the compound, with the carbonyl carbon of the ester group appearing as the most downfield resonance. The quaternary carbon of the tert-butyl group and the methyl carbons provide characteristic patterns that confirm the presence of this protecting group. The brominated carbon atom exhibits distinctive chemical shift values that differentiate it from other aromatic carbons in the molecule.

Fourier Transform Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the ester group appears prominently in the 1700-1750 wavenumber region. Carbon-nitrogen stretching vibrations of the imidazole ring system produce absorption bands around 1370 and 1200 wavenumbers. The presence of unsaturated carbon-hydrogen stretching in the pyridine-like portion of the molecule generates absorption near 3100 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 302, corresponding to the calculated molecular weight. Common fragmentation pathways include loss of the tert-butyl group and bromine atom, generating characteristic fragment ions that aid in structural confirmation.

Tautomeric and Rotameric Conformational Studies

The conformational behavior of this compound involves multiple degrees of freedom that influence its three-dimensional structure. The saturated pyrazine ring can adopt various puckered conformations, with the specific geometry depending on the relative orientations of substituents and ring strain considerations. The tert-butyl ester group introduces significant steric bulk that constrains certain rotational conformations while favoring others.

Rotational isomerism around the carbon-nitrogen bond connecting the ester group to the pyrazine ring creates multiple low-energy conformations. Temperature-dependent Nuclear Magnetic Resonance studies of related compounds demonstrate coalescence phenomena that provide insights into rotational barriers and exchange rates. The bromine substituent at position 2 influences the electronic distribution throughout the molecule, affecting the relative stabilities of different conformational states.

Quantum mechanical calculations suggest that the most stable conformations minimize steric interactions between the tert-butyl group and the imidazopyrazine core. The planar nature of the imidazole portion constrains certain conformational changes, while the saturated pyrazine ring provides flexibility for conformational adaptation. Solvent effects can significantly influence conformational preferences, particularly in polar environments where specific solvation interactions occur.

The presence of multiple nitrogen atoms in the bicyclic system creates potential sites for hydrogen bonding interactions that may stabilize specific conformations. Intermolecular interactions in the solid state, including halogen bonding involving the bromine atom, contribute to the observed crystal packing arrangements. Dynamic processes involving conformational interconversion occur on timescales that are often accessible through variable-temperature spectroscopic techniques.

Properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15-5-4-14-6-8(12)13-9(14)7-15/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQGQTWDRQGKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The precursor tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate can be prepared by:

  • Treating 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with di-tert-butyl dicarbonate in dichloromethane at room temperature for 48 hours in the presence of triethylamine to form the tert-butyl carbamate protected intermediate.
  • Purification is achieved by flash chromatography, followed by washing with sodium bicarbonate solution and drying, yielding the protected compound with LC/MS confirmation (m/z 224 [M+H]+).

Bromination Step

The key step to introduce bromine at the 2-position involves:

  • Reacting the tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7-carboxylate with N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) under reflux for 30 minutes.
  • The reaction mixture is then cooled, and the solid product is isolated by decanting the solvent and purification via recrystallization or silica gel chromatography.
  • This step yields the 2-bromo derivative, confirmed by LC/MS with characteristic m/z values around 258/260 [M+H]+.

Alternative Halogenation

  • Chlorination can be performed using N-chlorosuccinimide (NCS) in toluene at 80°C for 2 hours, yielding the corresponding chloro derivative, which can be a precursor for further bromination or substitution reactions.

Palladium-Catalyzed Coupling Reactions

To functionalize the brominated compound, palladium-catalyzed cross-coupling methods are employed:

  • Suzuki or Buchwald-Hartwig type reactions using palladium diacetate, triphenylphosphine or tricyclohexylphosphine as ligands, and potassium carbonate as base in solvents such as N,N-dimethylformamide or 1,4-dioxane.
  • Typical conditions involve heating at 95–140°C for 3–6 hours under inert atmosphere in sealed vials.
  • These methods enable substitution of the bromine with various aryl or heteroaryl groups, expanding the compound’s utility.
  • Yields range from 26% to 35% depending on conditions and substrates.

Deprotection and Final Purification

  • After functionalization, the tert-butyl protecting group can be removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–20°C for 1 hour.
  • Evaporation under reduced pressure yields the free acid or amine derivatives as needed.
  • Purification is typically by silica gel chromatography or preparative HPLC.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Protection of amine Di-tert-butyl dicarbonate, triethylamine DCM RT 48 h Not specified Flash chromatography purification
Bromination N-Bromosuccinimide (NBS) CCl4 Reflux 0.5 h Not specified Purification by recrystallization or chromatography
Chlorination N-Chlorosuccinimide (NCS) Toluene 80°C 2 h Not specified Alternative halogenation
Pd-catalyzed coupling Pd(OAc)2, PPh3 or PCy3, K2CO3 DMF or 1,4-dioxane 95–140°C 3–6 h 26–35% Inert atmosphere, sealed vial
Deprotection Trifluoroacetic acid DCM 0–20°C 1 h Quantitative Evaporation under reduced pressure

Research Findings and Notes

  • The bromination step is rapid and efficient under reflux conditions with NBS, producing the desired 2-bromo derivative suitable for further coupling reactions.
  • Palladium-catalyzed cross-coupling reactions are effective for introducing diverse substituents at the 2-position, although yields vary and optimization is required.
  • Protection/deprotection strategies using tert-butyl carbamate groups allow for selective functional group manipulation without compromising the imidazo[1,2-a]pyrazine core.
  • Purification methods including flash chromatography and preparative HPLC ensure high purity of intermediates and final products.
  • The use of inert atmosphere and sealed reaction vessels is critical for reproducibility and to prevent catalyst deactivation.
  • The described methods are supported by experimental data including LC/MS and NMR characterization confirming product identity and purity.

Chemical Reactions Analysis

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like cesium carbonate, solvents like dimethyl sulfoxide, and catalysts such as transition metals . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that imidazo[1,2-a]pyrazine derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to 2-bromo derivatives showed cytotoxic effects against various cancer cell lines, suggesting a potential role in developing new anticancer agents .

Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. In vitro studies have shown that certain imidazo[1,2-a]pyrazine derivatives possess significant antibacterial and antifungal properties. These findings suggest that 2-bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester could lead to the development of new antimicrobial agents .

Agrochemicals

Pesticide Development
The structure of this compound lends itself well to modifications aimed at creating novel pesticides. Research has focused on its efficacy against specific pests and diseases affecting crops. Initial studies indicate that derivatives of this compound may enhance pest resistance while being environmentally friendly .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing polymers with unique properties. Its reactivity allows for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical strength and thermal stability .

Case Studies and Findings

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Cytotoxic effects against cancer cell lines
Antimicrobial Activity Significant antibacterial properties
Agrochemicals Potential for developing environmentally friendly pesticides
Polymer Chemistry Enhanced mechanical properties in polymer matrices

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrazine core play crucial roles in its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl 2-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
  • CAS No.: 1250999-20-2
  • Molecular Formula : C₁₁H₁₆BrN₃O₂
  • Molecular Weight : 302.17 g/mol
  • Synonyms: 7-Boc-2-bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine

Structural Features :
This compound features a bicyclic imidazo[1,2-a]pyrazine core with a bromine atom at position 2 and a tert-butyl carbamate (Boc) group at position 5. The Boc group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during synthesis .

Applications :
It serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive C-Br bond .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons

Compound Name CAS No. Substituent(s) Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 345311-03-7 No bromine C₁₁H₁₇N₃O₂ 239.28 Lacks bromine; reduced reactivity for coupling
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 1250996-70-3 Hydroxymethyl at position 2 C₁₂H₁₉N₃O₃ 277.30 -OH group enables functionalization (e.g., oxidation)
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate 949922-61-6 Bromine at position 3 C₁₁H₁₆BrN₃O₂ 302.17 Bromine positional isomer; alters reaction regioselectivity
2-Bromo-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester 1251020-42-4 Diazepine ring (7-membered) C₁₃H₁₈BrN₃O₂ 328.21 Expanded ring size; impacts conformational flexibility
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-A][1,4]diazepine-7-carboxylic acid tert-butyl ester 1251000-44-8 Formyl group at position 3; diazepine C₁₄H₁₈N₃O₃ 276.31 Electrophilic formyl group for nucleophilic additions

Physicochemical Properties

  • Solubility : The Boc group in all analogues improves solubility in dichloromethane and THF. However, polar substituents (e.g., hydroxymethyl) increase aqueous solubility slightly .
  • Stability: Brominated compounds require storage at 2–8°C in sealed containers to prevent decomposition, whereas non-halogenated analogues (e.g., CAS 345311-03-7) are more stable at room temperature .

Biological Activity

2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester (CAS No. 1250999-20-2) is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and various biological activities, particularly in the context of antiviral properties and other therapeutic applications.

  • Molecular Formula : C11_{11}H16_{16}BrN3_3O2_2
  • Molecular Weight : 302.17 g/mol
  • Structural Characteristics : The compound features a brominated imidazo[1,2-a]pyrazine core, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazo[1,2-a]pyrazine family exhibit a range of biological activities, including antiviral and anticancer properties. The specific biological activities of this compound are summarized below.

Antiviral Activity

  • Mechanism of Action : The compound has shown potential as an antiviral agent against various viruses. The mechanism often involves interference with viral replication processes.
  • Case Studies :
    • A study highlighted the efficacy of similar compounds against the Tobacco Mosaic Virus (TMV), where derivatives exhibited varying degrees of antiviral activity with effective concentrations (EC50_{50}) ranging from low micromolar to sub-micromolar levels .
    • In vitro studies demonstrated that certain imidazo derivatives possess significant inhibitory effects on HIV replication, with EC50_{50} values indicating potent activity .

Anticancer Activity

Emerging research suggests that imidazo[1,2-a]pyrazines may also act as anticancer agents:

  • Inhibition of Tumor Growth : Compounds in this class have been identified as inhibitors of specific cancer cell lines, showing promise in preclinical models. For instance, modifications to the structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralEffective against TMV and HIV
AnticancerInhibition of tumor growth in cell lines
CytotoxicityLow CC50_{50} values indicating potency

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity:

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

The compound contains a brominated imidazo[1,2-a]pyrazine core with a tert-butyl ester group at the 7-position. Key characterization techniques include:

  • NMR spectroscopy : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C), while the bromine atom influences chemical shifts in the aromatic region (e.g., 7.0–8.5 ppm for imidazo-pyrazine protons) .
  • Mass spectrometry : Expected molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₂H₁₆BrN₃O₂.
  • X-ray crystallography : Structural analogs like 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine show planar heterocyclic systems with bond angles consistent with sp² hybridization .

Q. What synthetic strategies are commonly employed to prepare this compound?

The tert-butyl ester is typically introduced via Boc protection of the secondary amine in the dihydroimidazo-pyrazine scaffold. A bromine atom is incorporated using electrophilic substitution (e.g., NBS in DMF) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with brominated precursors). Post-synthetic purification often involves column chromatography with ethyl acetate/hexane gradients and recrystallization in dichloromethane/hexane .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during bromination?

Contradictory reports on bromination efficiency (e.g., 40–85% yields) suggest sensitivity to:

  • Solvent polarity : DMF or DCE enhances electrophilic bromination compared to THF.
  • Temperature control : Reactions at 0–5°C reduce side products like dibrominated species.
  • Catalyst selection : Lewis acids (e.g., FeCl₃) improve regioselectivity in aromatic bromination . Validate outcomes using HPLC-MS to track byproducts and adjust stoichiometry (e.g., 1.1 equiv Br₂) .

Q. What mechanistic insights explain the stability of the tert-butyl ester under acidic conditions?

The tert-butyl ester resists hydrolysis in mildly acidic media (pH 3–5) due to steric hindrance from the bulky tert-butyl group. However, prolonged exposure to strong acids (e.g., TFA in DCM) cleaves the ester via a two-step mechanism: (i) protonation of the carbonyl oxygen, (ii) nucleophilic attack by water. Kinetic studies using ¹H NMR show complete deprotection within 2 hours at 25°C with 50% TFA .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Substitution at the 2-position (bromine) and 7-position (tert-butyl ester) influences bioactivity:

  • Bromine : Enhances electrophilicity for covalent binding to cysteine residues in enzyme targets.
  • tert-Butyl ester : Improves membrane permeability in cell-based assays, as shown in analogs like tert-butyl (R)-(3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-8-yl)carbamate . Comparative docking studies with bromine-free analogs reveal altered binding affinities (ΔG = 2–3 kcal/mol) in kinase targets .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points for structurally similar compounds?

Variations in melting points (e.g., 146–151°C vs. 154–158°C for brominated benzoic acid derivatives) may arise from:

  • Polymorphism : Recrystallization solvents (e.g., EtOH vs. hexane) produce different crystal forms.
  • Purity thresholds : HPLC purity ≥95% reduces melting point range variability. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions .

Methodological Recommendations

Q. What analytical techniques are critical for verifying regioselectivity in bromination reactions?

  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and confirms bromine placement.
  • LC-MS/MS : Detects trace dibrominated byproducts (e.g., [M+2Br]+ ions).
  • X-ray crystallography : Resolves ambiguities in substitution patterns, as demonstrated for 2-(6-bromo-3-pyridyl)imidazo-pyrazine derivatives .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight330.19 g/mol
HPLC Purity Threshold≥95% (C18 column, MeCN/H₂O gradient)
TFA Deprotection Time2 hours (25°C, 50% TFA in DCM)
Bromination Yield Range40–85% (solvent-dependent)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
2-Bromo-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.